2,4,6-Tribromo-1,3,5-triazine

Description

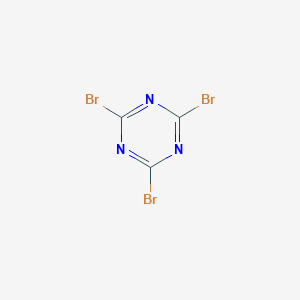

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-tribromo-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Br3N3/c4-1-7-2(5)9-3(6)8-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYBUUMUUNCHCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Br3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274819 | |

| Record name | 2,4,6-Tribromo-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14921-00-7 | |

| Record name | Cyanuric bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014921007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Tribromo-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYANURIC BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6S2VES5UF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,4,6-Tribromo-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2,4,6-tribromo-1,3,5-triazine, a pivotal intermediate in organic synthesis and drug discovery. The document details the primary synthetic pathway, experimental protocols, and the utility of this compound as a versatile molecular scaffold.

Introduction: The Significance of this compound

This compound, also known as cyanuric bromide, is a heterocyclic organic compound featuring a 1,3,5-triazine ring symmetrically substituted with three bromine atoms.[1][2] This crystalline solid is thermally stable and serves as a highly reactive and versatile building block in synthetic organic chemistry.[1] Its importance lies in the three bromine atoms, which are excellent leaving groups in nucleophilic aromatic substitution reactions.[1] This reactivity allows for the sequential and controlled replacement of the bromine atoms with a wide variety of nucleophiles, enabling the construction of mono-, di-, and tri-substituted triazine derivatives with diverse functionalities.[1][3]

The 1,3,5-triazine core is considered a "privileged structure" in drug discovery, appearing in compounds with a broad range of biological activities, including anti-cancer, anti-malarial, and anti-inflammatory properties.[1][4][5][6] The ability to readily functionalize the triazine ring makes this compound a valuable precursor for generating large libraries of compounds for biological screening.[1]

Core Synthesis Pathway: Trimerization of Cyanogen Bromide

The principal and most effective method for synthesizing this compound is the trimerization of cyanogen bromide (BrCN).[1][2] This reaction involves the cyclization of three molecules of cyanogen bromide to form the stable six-membered triazine ring.[1] The process is typically catalyzed by a Lewis acid, such as aluminum trichloride (AlCl₃) or aluminum tribromide (AlBr₃), or by hydrogen bromide (HBr).[1][2][7]

The reaction is generally exothermic and carried out in a suitable solvent under controlled temperature conditions to manage the reaction rate and maximize the yield.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound via the trimerization of cyanogen bromide.

| Reactant | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Cyanogen Bromide | Aluminum Tribromide | Nitromethane | 40-60 | 60 | [7] |

| Cyanogen Bromide | Aluminum Trichloride | Not specified | Not specified | - | [2] |

| Cyanogen Bromide | Hydrogen Bromide | Not specified | Not specified | - | [2] |

Detailed Experimental Protocol

This section provides a representative experimental protocol for the synthesis of this compound based on cited literature.

4.1 Materials and Reagents:

-

Cyanogen bromide (BrCN)

-

Aluminum tribromide (AlBr₃)

-

Nitromethane (anhydrous)

-

Hydrochloric acid (HCl), dilute solution

-

Distilled water

-

Suitable recrystallization solvent (e.g., chloroform)

4.2 Apparatus:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and heating mantle

-

Thermometer

-

Dropping funnel

-

Buchner funnel and filter flask

-

Standard laboratory glassware

4.3 Synthetic Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer is charged with anhydrous nitromethane and aluminum tribromide under an inert atmosphere.

-

Addition of Reactant: A solution of cyanogen bromide in anhydrous nitromethane is added dropwise to the stirred catalyst suspension. The addition rate should be controlled to maintain the reaction temperature.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 40-60°C and stirred for several hours until the reaction is complete (monitored by TLC or other appropriate methods).[7]

-

Work-up: After cooling to room temperature, the reaction mixture is carefully poured into a mixture of crushed ice and dilute hydrochloric acid to decompose the catalyst.

-

Isolation of Product: The resulting precipitate is collected by vacuum filtration using a Buchner funnel, washed with cold water, and dried under vacuum.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like chloroform to yield pure this compound as a white to light yellow crystalline solid.[1]

4.4 Safety Precautions:

-

Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.

-

The reaction is exothermic; therefore, proper temperature control is crucial.

Characterization of this compound

The identity and purity of the synthesized product are confirmed using standard spectroscopic techniques:

-

Infrared (IR) Spectroscopy: Expected to show strong C-Br stretching vibrations in the range of 550–650 cm⁻¹ and characteristic triazine ring vibrations between 1,500–1,600 cm⁻¹.[1]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A single peak is anticipated in the region of 160–170 ppm, corresponding to the three equivalent carbon atoms of the triazine ring.[1]

-

Mass Spectrometry: The mass spectrum should display a molecular ion peak with the characteristic isotopic pattern for a molecule containing three bromine atoms.[1]

Application in Drug Development and Medicinal Chemistry

The high reactivity of the C-Br bonds in this compound makes it an ideal scaffold for creating diverse molecular libraries for drug discovery.[1] The three bromine atoms can be sequentially substituted by various nucleophiles (e.g., amines, alcohols, thiols) under controlled temperature conditions. This step-wise substitution allows for the precise and controlled construction of mono-, di-, and tri-substituted triazine derivatives.[1][3] This synthetic flexibility is crucial for structure-activity relationship (SAR) studies to optimize the biological activity of lead compounds. The 1,3,5-triazine scaffold has been integral in the development of various therapeutic agents, including those with anti-cancer and anti-malarial activities.[1][4][6]

References

- 1. This compound | 14921-00-7 | Benchchem [benchchem.com]

- 2. Cyanuric bromide - Wikipedia [en.wikipedia.org]

- 3. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile | Bentham Science [benthamscience.com]

- 6. 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2,4,6-Tribromo-1,3,5-triazine (CAS: 14921-00-7)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

2,4,6-Tribromo-1,3,5-triazine, also known as cyanuric bromide, is a halogenated heterocyclic organic compound with the chemical formula C₃Br₃N₃. It is characterized by a six-membered triazine ring with alternating carbon and nitrogen atoms, where each carbon atom is substituted with a bromine atom. This symmetrical and electron-deficient aromatic system makes it a highly reactive and versatile building block in synthetic organic chemistry. Its primary utility lies in the facile displacement of the bromide ions by a wide range of nucleophiles, enabling the synthesis of diverse mono-, di-, and tri-substituted triazine derivatives. This reactivity profile is analogous to its more common chlorinated counterpart, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The 1,3,5-triazine scaffold is considered a "privileged structure" in medicinal chemistry due to its prevalence in a variety of biologically active compounds.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 14921-00-7 |

| Molecular Formula | C₃Br₃N₃ |

| Molecular Weight | 317.76 g/mol |

| Appearance | White to light yellow crystalline solid[2] |

| Melting Point | 264-265 °C |

| Boiling Point | 425.9 °C at 760 mmHg |

| Solubility | Low solubility in water, soluble in various organic solvents[2] |

| Density | 2.7 g/cm³ |

Synthesis and Purification

Synthesis

The primary industrial synthesis of this compound involves the cyclotrimerization of cyanogen bromide (BrCN). This reaction is typically catalyzed by Lewis acids such as aluminum trichloride or hydrogen bromide.

Experimental Protocol: Synthesis of this compound from Cyanogen Bromide

Materials:

-

Cyanogen bromide (BrCN)

-

Anhydrous aluminum trichloride (AlCl₃) or Hydrogen bromide (HBr) gas

-

Inert solvent (e.g., carbon disulfide, nitrobenzene)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet, dissolve cyanogen bromide in an appropriate inert solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a catalytic amount of anhydrous aluminum trichloride to the solution. Alternatively, bubble dry hydrogen bromide gas through the solution.

-

The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid product is collected by filtration and washed with a small amount of cold solvent to remove any unreacted starting material and catalyst residues.

Purification

The crude this compound can be purified by recrystallization from a suitable organic solvent, such as chloroform or carbon tetrachloride.

Experimental Protocol: Purification of this compound by Recrystallization

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., chloroform, carbon tetrachloride)

Procedure:

-

Dissolve the crude product in a minimum amount of hot recrystallization solvent.

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Reactivity and Synthetic Applications

The core utility of this compound in organic synthesis stems from the high reactivity of the C-Br bonds towards nucleophilic substitution. The electron-withdrawing nature of the triazine ring activates the carbon atoms for attack by a wide variety of nucleophiles.

Sequential Nucleophilic Substitution

A key feature of this reagent is the ability to perform sequential and selective substitution of the three bromine atoms by controlling the reaction temperature. This allows for the synthesis of mono-, di-, and tri-substituted triazines with different functional groups. Generally, the first substitution occurs at low temperatures (e.g., 0 °C), the second at room temperature, and the third at elevated temperatures.

The following diagram illustrates the sequential substitution workflow.

Experimental Protocol: General Procedure for Nucleophilic Substitution

This protocol is adapted from procedures for the analogous 2,4,6-trichloro-1,3,5-triazine and can be optimized for specific nucleophiles and the desired degree of substitution.

Materials:

-

This compound

-

Nucleophile (e.g., amine, alcohol, thiol)

-

Base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran, dichloromethane)

Procedure for Monosubstitution:

-

Dissolve this compound in the anhydrous solvent and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of one equivalent of the nucleophile and one equivalent of the base in the same solvent.

-

Stir the reaction mixture at 0 °C and monitor its progress by TLC.

-

Upon completion, the reaction mixture is typically quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure to yield the mono-substituted product, which can be further purified by chromatography or recrystallization.

Procedure for Disubstitution and Trisubstitution:

-

For disubstitution, a second equivalent of the same or a different nucleophile and base is added to the mono-substituted product, and the reaction temperature is raised to room temperature.

-

For trisubstitution, a third equivalent of the same or a different nucleophile and base is added, and the reaction is heated to reflux.

Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | No signals are expected due to the absence of protons in the molecule. |

| ¹³C NMR | A single resonance is expected for the three equivalent carbon atoms of the triazine ring. The chemical shift would be in the aromatic region, likely deshielded due to the electronegative bromine and nitrogen atoms. For comparison, the carbon signal in 2,4,6-triphenyl-1,3,5-triazine appears around 171.5 ppm.[3] |

| IR Spectroscopy | Characteristic absorption bands for the triazine ring vibrations are expected in the region of 1500-1600 cm⁻¹. Strong absorption bands corresponding to the C-Br stretch are anticipated in the range of 550–650 cm⁻¹.[4] |

| Mass Spectrometry | The mass spectrum would show a characteristic isotopic pattern for a molecule containing three bromine atoms (approximately a 1:3:3:1 ratio for the molecular ion cluster). |

Applications in Drug Development and Medicinal Chemistry

The 1,3,5-triazine core is a versatile scaffold for the development of new therapeutic agents. Its ability to be functionalized with three different substituents in a controlled manner allows for the creation of large and diverse compound libraries for screening against various biological targets.

Privileged Scaffold in Medicinal Chemistry

The triazine ring is found in numerous compounds with a wide range of biological activities, including:

-

Anticancer agents: Triazine derivatives have been investigated as nitrogen mustards and other cytotoxic agents.[5][6]

-

Antiviral agents

-

Antimicrobial agents

-

Enzyme inhibitors: The triazine scaffold has been used to develop inhibitors for enzymes such as kinases and phosphodiesterases.[1]

-

Agents for neurodegenerative diseases: Triazine-based compounds have been explored as potential treatments for Alzheimer's disease.[6]

The following diagram illustrates the central role of the triazine core in accessing diverse bioactive molecules.

Toxicology and Safety

Specific toxicological data for this compound is limited. However, due to its reactivity and the presence of bromine, it should be handled with care. General safety precautions for halogenated organic compounds should be followed.

Some related triazine compounds, such as certain herbicides, have been shown to have chronic toxicity and can act as developmental retardants in amphibians.[7][8] Brominated flame retardants containing the triazine moiety can also be of toxicological concern. For example, 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) has been shown to metabolize to the potentially toxic 2,4,6-tribromophenol in vivo.[9]

Safety Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

-

Consult the Safety Data Sheet (SDS) for detailed information.[10]

This technical guide provides a comprehensive overview of this compound, highlighting its properties, synthesis, reactivity, and applications, particularly for professionals in research and drug development. Its versatility as a synthetic building block, coupled with the biological significance of the triazine scaffold, ensures its continued importance in the field of medicinal chemistry.

References

- 1. 1,3,5-Triazine-based analogues of purine: from isosteres to privileged scaffolds in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 14921-00-7 | Benchchem [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. 1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione | 17497-85-7 | Benchchem [benchchem.com]

- 5. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chronic toxicity of 1,3,5-triazine herbicides in the postembryonic development of the western clawed frog Silurana tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biotransformation of 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) can contribute to high levels of 2,4,6-tribromophenol (2,4,6-TBP) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to the Molecular Structure of 2,4,6-Tribromo-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tribromo-1,3,5-triazine, a halogenated heterocyclic organic compound, is a molecule of significant interest in synthetic chemistry. Its structure, characterized by a six-membered aromatic ring composed of alternating carbon and nitrogen atoms with bromine substituents at each carbon, imparts a high degree of reactivity, making it a versatile building block for the synthesis of a wide array of functionalized molecules. This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic utility of this compound, with a focus on its application as a precursor in the development of novel chemical entities.

Molecular Structure and Properties

This compound possesses a planar, D3h symmetric structure. The triazine core is an electron-deficient aromatic system, and the three bromine atoms are excellent leaving groups, rendering the carbon atoms highly susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its synthetic utility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃Br₃N₃ | [1] |

| Molecular Weight | 317.76 g/mol | [1] |

| CAS Number | 14921-00-7 | [1] |

| Appearance | White to light yellow crystalline solid | |

| Melting Point | 264-265 °C | |

| Solubility | Low solubility in water, soluble in organic solvents. | [2] |

| SMILES | BrC1=NC(Br)=NC(Br)=N1 | [1] |

| InChI Key | VHYBUUMUUNCHCK-UHFFFAOYSA-N | [2] |

Spectroscopic and Crystallographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the D3h symmetry of the molecule, all three carbon atoms are chemically equivalent. Therefore, the ¹³C NMR spectrum is expected to show a single resonance peak. The chemical shift would be in the region typical for carbon atoms in an aromatic, electron-deficient ring bonded to an electronegative atom like bromine.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the triazine ring vibrations and the C-Br stretching frequencies. A calculated vibrational spectrum for tribromo-s-triazine has been reported to yield satisfactory results, suggesting that computational methods can provide reliable predictions for its IR absorptions[3].

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br isotopes).

Crystallographic Data: While a crystal structure for this compound is not available, analysis of related triazine derivatives allows for the estimation of bond lengths and angles within the triazine ring[4][5]. The C-N bond lengths are expected to be intermediate between single and double bonds, characteristic of an aromatic system.

Experimental Protocols

The primary synthetic utility of this compound stems from the sequential and controlled substitution of its bromine atoms by various nucleophiles. The reactivity of the C-Br bonds is analogous to that of the C-Cl bonds in the widely used reagent 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The following protocols, adapted from established procedures for cyanuric chloride, illustrate the general methodology for the synthesis of mono-, di-, and tri-substituted triazine derivatives.

General Considerations

The stepwise substitution of the bromine atoms is highly dependent on the reaction temperature. The first substitution is typically carried out at low temperatures (around 0 °C), the second at room temperature, and the third at elevated temperatures. This differential reactivity allows for the selective introduction of different nucleophiles.

Synthesis of a Mono-substituted Triazine Derivative (Analogous Protocol)

Objective: To replace one bromine atom with a nucleophile (e.g., an alcohol, amine, or thiol).

Materials:

-

This compound

-

Nucleophile (1 equivalent)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Diisopropylethylamine (DIEA) or other non-nucleophilic base (1 equivalent)

Procedure:

-

Dissolve this compound in the chosen solvent and cool the solution to 0 °C in an ice bath.

-

Slowly add the nucleophile to the stirred solution.

-

Add the base dropwise to the reaction mixture.

-

Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with the solvent and wash with water to remove the salt byproduct.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization.

Synthesis of a Di-substituted Triazine Derivative (Analogous Protocol)

Objective: To introduce a second nucleophile, which can be the same as or different from the first.

Materials:

-

Mono-substituted dibromo-triazine derivative

-

Second Nucleophile (1 equivalent)

-

Solvent (DCM or THF)

-

Base (DIEA, 1 equivalent)

Procedure:

-

Dissolve the mono-substituted triazine derivative in the solvent at room temperature.

-

Add the second nucleophile to the solution.

-

Add the base to the reaction mixture.

-

Stir the reaction at room temperature and monitor by TLC.

-

Work-up and purify the product as described for the mono-substituted derivative.

Synthesis of a Tri-substituted Triazine Derivative (Analogous Protocol)

Objective: To replace the final bromine atom with a third nucleophile.

Materials:

-

Di-substituted mono-bromo-triazine derivative

-

Third Nucleophile (1 equivalent or excess)

-

Solvent (THF or a higher boiling point solvent if necessary)

-

Base (DIEA)

Procedure:

-

Dissolve the di-substituted triazine derivative in the solvent.

-

Add the third nucleophile and the base.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction mixture and perform the standard work-up and purification procedures.

Logical Relationships: Synthetic Utility

The sequential nucleophilic substitution of this compound makes it a powerful scaffold for combinatorial chemistry and the synthesis of complex molecules with diverse functionalities. The temperature-controlled nature of the substitutions allows for a high degree of control over the final product.

Caption: Synthetic pathway for creating diverse triazine derivatives.

The workflow for a typical nucleophilic substitution experiment can be visualized as follows:

Caption: A typical experimental workflow for synthesis and purification.

Conclusion

This compound stands out as a highly valuable and versatile reagent in organic synthesis. Its well-defined molecular structure and the predictable, temperature-dependent reactivity of its bromine substituents allow for the controlled and sequential introduction of a wide range of functional groups. This capability makes it an ideal platform for the construction of complex molecular architectures, with potential applications in drug discovery, materials science, and agrochemicals. While detailed experimental data for the parent compound remains somewhat elusive, the extensive literature on its chloro-analogue provides a robust framework for its synthetic manipulation. Further research into the specific properties and reactivity of this compound is warranted to fully exploit its potential in the development of novel and functional molecules.

References

An In-depth Technical Guide on the Solubility of 2,4,6-Tribromo-1,3,5-triazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4,6-tribromo-1,3,5-triazine, a versatile heterocyclic organic compound. Due to its utility as a synthetic intermediate, understanding its solubility is crucial for its application in medicinal chemistry, materials science, and agrochemistry.

Core Compound Properties

This compound is a white to light yellow crystalline solid.[1] Its chemical structure features a 1,3,5-triazine ring symmetrically substituted with three bromine atoms. These bromine atoms act as excellent leaving groups in nucleophilic aromatic substitution reactions, which is key to its reactivity and utility as a precursor for more complex molecules.[2]

Solubility Profile

While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, its general solubility characteristics are well-established. The compound exhibits low solubility in water but is generally soluble in organic solvents.[1][2] This solubility profile is critical for its use in various synthetic applications.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solubility | Reference |

| Water | Low | [1][2] |

| Organic Solvents | Soluble | [1][2] |

It is important to note that for a related compound, 2,4,6-trihydrazine-1,3,5-triazine, insolubility has been observed in solvents like DMSO and chloroform.[3] While not directly applicable to the tribromo derivative, this suggests that solubility can vary significantly with different substitutions on the triazine ring.

Experimental Protocol for Solubility Determination

While specific published protocols for determining the solubility of this compound were not identified, a general and reliable method for determining the solubility of a solid in a solvent is the isothermal equilibrium method. This method involves the following steps:

-

Preparation of Saturated Solution: An excess amount of the solid (this compound) is added to a known volume of the organic solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Concentration Analysis: The concentration of the solute in the clear saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), or gravimetric analysis after solvent evaporation.

-

Data Reporting: The solubility is typically expressed in units of grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L) at the specified temperature.

Synthetic Pathway: A Representative Experimental Workflow

The synthesis of substituted 1,3,5-triazines, for which this compound is a key precursor, often proceeds via sequential nucleophilic substitution. The following diagram illustrates a generalized workflow for the synthesis of a 2,4,6-trisubstituted-1,3,5-triazine starting from a tri-halogenated triazine like cyanuric chloride, which is analogous to the reactivity of this compound.

References

2,4,6-Tribromo-1,3,5-triazine: An In-Depth Technical Guide to its Electrophilic Bromination Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Tribromo-1,3,5-triazine, a halogenated heterocyclic compound, presents significant potential as a reagent for electrophilic bromination in organic synthesis. While its utility as a versatile building block in nucleophilic aromatic substitution reactions is well-established, its application as an electrophilic brominating agent is an area of growing interest. This technical guide explores the core principles of its electrophilic bromination potential, drawing parallels with analogous, well-documented reagents. Due to a notable scarcity of specific experimental data for this compound in this context, this paper provides detailed experimental protocols and quantitative data for the electrophilic bromination of representative aromatic substrates—an arene, a phenol, and an aniline—using a closely related and well-characterized reagent, N-bromosuccinimide (NBS). These examples serve as a practical framework for researchers seeking to explore the synthetic utility of this compound. The guide includes structured data tables for easy comparison of reaction parameters and outcomes, alongside detailed experimental methodologies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide clear, logical representations of the described processes.

Introduction to this compound

This compound, also known as cyanuric bromide, is a symmetrical heterocyclic compound with the molecular formula C₃Br₃N₃.[1] The triazine ring is an electron-deficient system, and the three bromine atoms attached to the carbon atoms are excellent leaving groups in nucleophilic aromatic substitution reactions.[2] However, the C-Br bonds also possess a degree of covalent character that allows for the generation of an electrophilic bromine species (Br⁺), making it a potential reagent for electrophilic bromination reactions.[2] This reactivity is analogous to other N-bromo compounds and halogenated triazines, such as tribromoisocyanuric acid, which are utilized for the electrophilic bromination of various substrates, including alkenes and arenes.[2][3] The use of such solid, stable reagents can offer a safer and more manageable alternative to handling elemental bromine.[2]

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃Br₃N₃ |

| Molecular Weight | 317.77 g/mol |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 264-265 °C |

| Solubility | Low solubility in water, soluble in organic solvents |

Electrophilic Bromination Potential

The electron-withdrawing nature of the triazine ring in this compound polarizes the carbon-bromine bonds, rendering the bromine atoms electrophilic. This intrinsic property forms the basis of its potential as an electrophilic brominating agent. In the presence of a suitable nucleophilic substrate, such as an electron-rich aromatic compound, the triazine can donate a bromonium ion (Br⁺) to effect electrophilic aromatic substitution.

General Mechanism of Electrophilic Aromatic Bromination

The electrophilic bromination of an aromatic ring generally proceeds through a two-step mechanism:

-

Formation of the Sigma Complex: The electrophilic bromine species is attacked by the π-electrons of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the rate-determining step of the reaction.

-

Deprotonation: A weak base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product.

Caption: General mechanism of electrophilic aromatic bromination.

Representative Experimental Protocols for Electrophilic Aromatic Bromination

While specific experimental data for this compound as the brominating agent is limited in the available literature, the following protocols for the bromination of an arene (anisole), a phenol, and an aniline using N-bromosuccinimide (NBS) provide a valuable reference. These protocols can be adapted for investigations using this compound, with the stoichiometry adjusted based on the number of available bromine atoms.

Electrophilic Bromination of Anisole

The bromination of anisole is a classic example of electrophilic aromatic substitution on an activated benzene ring. The methoxy group is an ortho-, para-directing activator.

Experimental Protocol:

-

To a solution of anisole (1.0 mmol) in acetonitrile (10 mL) at 0 °C, add N-bromosuccinimide (1.0 mmol) in one portion.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Quench the reaction with water (20 mL).

-

Extract the product with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired brominated anisole.

Quantitative Data for Bromination of Anisole with NBS

| Substrate | Product(s) | Yield (%) | Reference |

| Anisole | 4-Bromoanisole | 96 | [4] |

| Anisole | 2-Bromoanisole | Minor product | [4] |

Electrophilic Bromination of Phenol

Phenol is highly activated towards electrophilic substitution, and its reaction with bromine water typically leads to the formation of 2,4,6-tribromophenol.

Experimental Protocol:

-

Dissolve phenol (1.0 mmol) in water (10 mL).

-

Slowly add bromine water (a solution of bromine in water) dropwise with constant stirring at room temperature until the bromine color persists.

-

A white precipitate of 2,4,6-tribromophenol will form.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize from ethanol to obtain pure 2,4,6-tribromophenol.

Quantitative Data for Bromination of Phenol with Bromine Water

| Substrate | Product | Yield (%) |

| Phenol | 2,4,6-Tribromophenol | >95 |

Electrophilic Bromination of Aniline

Aniline is also highly activated, and its bromination with bromine water readily yields 2,4,6-tribromoaniline.

Experimental Protocol:

-

Dissolve aniline (1.0 mmol) in dilute hydrochloric acid (10 mL).

-

Slowly add bromine water dropwise with stirring at room temperature until the reaction is complete, indicated by the formation of a persistent yellow color.

-

A white precipitate of 2,4,6-tribromoaniline will form.

-

Filter the precipitate, wash with water, and dry.

-

Recrystallize from a mixture of ethanol and water to obtain pure 2,4,6-tribromoaniline.[5]

Quantitative Data for Bromination of Aniline with Bromine Water

| Substrate | Product | Yield (%) |

| Aniline | 2,4,6-Tribromoaniline | High |

Workflow and Signaling Pathway Diagrams

Experimental Workflow for Electrophilic Bromination

The general workflow for performing an electrophilic bromination of an aromatic substrate is outlined below.

Caption: General experimental workflow for electrophilic bromination.

Logical Relationship of Substrate Activation and Directing Effects

The outcome of electrophilic aromatic bromination is highly dependent on the nature of the substituents already present on the aromatic ring.

References

The Reactivity of Bromine Atoms in 2,4,6-Tribromo-1,3,5-triazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Tribromo-1,3,5-triazine is a highly reactive and versatile heterocyclic compound that serves as a pivotal building block in modern organic synthesis. The three bromine atoms attached to the electron-deficient triazine core are excellent leaving groups, making the molecule susceptible to sequential nucleophilic aromatic substitution (SNAr) reactions. This property allows for the controlled and precise introduction of a wide array of functional groups, enabling the synthesis of diverse molecular architectures. This technical guide provides a comprehensive overview of the reactivity of the bromine atoms in this compound, including its synthesis, reactivity patterns, and applications in various scientific domains, with a particular focus on its relevance to drug discovery and materials science.

Introduction

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and materials science due to its rigid, planar geometry and the ability to engage in multiple hydrogen bonding interactions.[1] The halogenated derivatives, particularly 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride, have been extensively studied and utilized. This compound, the bromo-analogue of TCT, offers analogous reactivity with the added advantage of bromine being a better leaving group, which can influence reaction kinetics and conditions.

The core of its utility lies in the temperature-controlled, sequential displacement of the three bromine atoms by a variety of nucleophiles.[2] This step-wise substitution is a powerful tool for creating mono-, di-, and tri-substituted triazine derivatives with tailored properties.[3] This guide will delve into the specifics of this reactivity, providing quantitative data where available, detailed experimental protocols, and visual representations of key processes.

Synthesis of this compound

Direct bromination of the parent 1,3,5-triazine ring is challenging due to the electron-deficient nature of the triazine core, which deactivates it towards electrophilic attack.[3] A more common and effective method for its synthesis is the trimerization of cyanogen bromide.

Synthesis from Cyanogen Bromide

A reported synthesis of this compound involves the reaction of cyanogen bromide in the presence of a Lewis acid catalyst, such as aluminum tribromide, in a suitable solvent like nitromethane.[4]

Table 1: Synthesis of this compound

| Starting Material | Reagents | Conditions | Yield | Reference |

| Cyanogen bromide | Aluminum tribromide | Nitromethane, 40-60°C | 60% | [4] |

Experimental Protocol: Synthesis from Cyanogen Bromide

Materials:

-

Cyanogen bromide

-

Aluminum tribromide

-

Nitromethane (anhydrous)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard glassware for workup and purification

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyanogen bromide in anhydrous nitromethane.

-

Carefully add aluminum tribromide to the solution. The addition may be exothermic.

-

Heat the reaction mixture to 40-60°C with stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by pouring it over crushed ice.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from an appropriate solvent.

Reactivity of the Bromine Atoms: Nucleophilic Aromatic Substitution

The primary mode of reactivity for the bromine atoms in this compound is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atoms in the triazine ring makes the carbon atoms attached to the bromine atoms highly electrophilic and thus susceptible to attack by nucleophiles.

Sequential and Temperature-Dependent Substitution

A key feature of halogenated 1,3,5-triazines is the ability to undergo sequential substitution of the halogen atoms at different temperatures. This is well-documented for the chloro-analogue, TCT, and is applicable to the bromo-analogue. The first substitution is the most facile and occurs at the lowest temperature. Each subsequent substitution requires a higher temperature due to the introduction of electron-donating groups onto the triazine ring, which reduces its electrophilicity.[2]

Caption: Sequential nucleophilic substitution on the triazine core.

Reactivity with Different Nucleophiles

A wide range of nucleophiles can be employed to displace the bromine atoms, including those centered on oxygen, nitrogen, and sulfur. The general order of reactivity for nucleophiles with the analogous 2,4,6-trichloro-1,3,5-triazine has been shown to be alcohols > thiols > amines.[5]

Table 2: Qualitative Reactivity of Nucleophiles with Halogenated Triazines

| Nucleophile Type | General Reactivity | Resulting Functional Group |

| Alcohols (ROH) | High | Alkoxy (-OR) |

| Thiols (RSH) | Moderate | Thioether (-SR) |

| Amines (RNH2, R2NH) | Moderate to Low | Amino (-NHR, -NR2) |

Note: This data is primarily based on studies with 2,4,6-trichloro-1,3,5-triazine and serves as a predictive model for the bromo-analogue.

Experimental Protocols for Nucleophilic Substitution

The following protocols are adapted from established procedures for 2,4,6-trichloro-1,3,5-triazine and can be applied to this compound, potentially with milder conditions due to the higher reactivity of the C-Br bond.

General Workflow for Nucleophilic Substitution

Caption: General experimental workflow for nucleophilic substitution.

Protocol for Monosubstitution with an Amine

This protocol is for the first substitution, which typically occurs at a low temperature.

Materials:

-

This compound

-

Primary or secondary amine (1 equivalent)

-

A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or potassium carbonate (1 equivalent)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

In a separate flask, dissolve the amine and the base in the same anhydrous solvent.

-

Add the amine-base solution dropwise to the stirred solution of the triazine at 0°C.

-

Allow the reaction to stir at 0°C for a specified time (e.g., 30 minutes to 2 hours), monitoring the progress by TLC.[2]

-

Once the starting material is consumed, proceed with an aqueous workup to remove the salt byproducts.

-

Extract the product into an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

The resulting mono-substituted product can be purified by column chromatography or recrystallization.

Protocol for Di- and Tri-substitution

For subsequent substitutions, the reaction temperature is typically increased.

-

Second Substitution: The purified mono-substituted product is dissolved in a suitable solvent, and the second nucleophile (which can be the same or different from the first) is added along with a base. The reaction is typically allowed to proceed at room temperature.[2]

-

Third Substitution: The di-substituted product is reacted with the third nucleophile at an elevated temperature (e.g., 50-80°C or higher) to achieve the final tri-substituted product.[2]

Table 3: Reaction Conditions for Sequential Substitution of 2,4,6-Trichloro-1,3,5-triazine (TCT) - An Analogy

| Substitution Step | Nucleophile | Temperature | Base | Reference |

| First | Amine, Alcohol, or Thiol | 0°C | DIPEA | [2] |

| Second | Amine, Alcohol, or Thiol | Room Temperature | DIPEA | [2] |

| Third | Amine, Alcohol, or Thiol | > 50°C (Heating) | DIPEA | [2] |

Note: These conditions for TCT provide a starting point for optimizing reactions with this compound. Due to the higher reactivity of the C-Br bond, lower temperatures or shorter reaction times may be sufficient.

Applications in Drug Development and Materials Science

The ability to introduce three distinct functional groups onto a rigid triazine core makes this compound a valuable scaffold in several areas:

-

Drug Discovery: The triazine core is present in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antiviral, and antimicrobial agents.[1][6][7] The sequential substitution allows for the creation of libraries of compounds for structure-activity relationship (SAR) studies.

-

Dendrimer and Polymer Synthesis: The C3-symmetric nature of the triazine core is ideal for the construction of dendrimers and star-shaped polymers.[3] The bromine atoms serve as anchor points for the growth of dendritic wedges or polymer chains.

-

Covalent Organic Frameworks (COFs): As a trifunctional monomer, this compound can be used in polymerization reactions to form highly ordered and porous materials like COFs, which have applications in gas storage, separation, and catalysis.[3]

Conclusion

This compound is a potent and versatile reagent in synthetic chemistry. The high reactivity of its three bromine atoms towards nucleophilic aromatic substitution, coupled with the ability to control the sequential replacement of these atoms through temperature modulation, provides a powerful strategy for the synthesis of a vast array of functionalized molecules. While much of the detailed mechanistic and quantitative reactivity data is derived from its chloro-analogue, the fundamental principles of its reactivity are well-understood. This guide provides researchers, scientists, and drug development professionals with a solid foundation for utilizing this valuable building block in their synthetic endeavors, from the design of novel therapeutic agents to the creation of advanced functional materials. Further research into the specific kinetics and yields of nucleophilic substitution on this compound will undoubtedly expand its utility and application in the future.

References

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. This compound | 14921-00-7 | Benchchem [benchchem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]

- 6. cymitquimica.com [cymitquimica.com]

- 7. Protocol for synthesis of di- and tri-substituted s-triazine derivatives [krisp.org.za]

Thermal Stability of 2,4,6-Tribromo-1,3,5-triazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 2,4,6-Tribromo-1,3,5-triazine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on providing a framework for its thermal analysis based on data from structurally related triazine derivatives. Detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided to enable researchers to conduct their own thermal stability assessments. Furthermore, this guide outlines the known synthesis routes and potential thermal decomposition pathways.

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃Br₃N₃ | |

| Molecular Weight | 317.78 g/mol | |

| Appearance | White to light yellow crystalline solid | |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Decomposition Temperature | Not available | [1] |

| Solubility | Insoluble in water, soluble in many organic solvents |

Thermal Stability Analysis of Related Triazine Compounds

To provide a comparative context for the expected thermal behavior of this compound, this section summarizes the thermal stability data for other substituted triazine derivatives. The stability of the triazine ring is influenced by the nature of its substituents.

| Compound | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Analysis Method | Reference |

| 2,4,6-Triamino-1,3,5-triazine (Melamine) | ~238 | 336.31 (exothermic peak) | TGA/DTA | [2][3] |

| 2,4,6-Triazido-1,3,5-triazine | - | Onset at ~195.1, Peak at ~221.4 | DSC | [4][5] |

| 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine | - | - | - | [6] |

Experimental Protocols for Thermal Analysis

The following are detailed, generalized protocols for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on organic compounds like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the sample by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA crucible (typically alumina or platinum).

-

Ensure the sample is evenly distributed at the bottom of the crucible.

-

-

Experimental Conditions:

-

Purge Gas: Nitrogen (or another inert gas) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Record the sample mass and temperature continuously throughout the experiment.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

-

Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).

-

Determine the final residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature, allowing for the determination of melting point, phase transitions, and decomposition enthalpies.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the this compound sample into a clean, tared DSC pan (typically aluminum).

-

Hermetically seal the pan to contain any evolved gases during initial heating stages.

-

-

Experimental Conditions:

-

Reference: An empty, hermetically sealed aluminum pan.

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 400 °C (or a temperature beyond the decomposition point determined by TGA) at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow (in mW or W/g) versus temperature.

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

-

Determine the onset temperature, peak temperature, and enthalpy of any observed thermal events by integrating the peak areas.

-

Synthesis and Decomposition Pathways

Synthesis of 2,4,6-Trisubstituted-1,3,5-triazines

The synthesis of 2,4,6-trisubstituted-1,3,5-triazines, including brominated derivatives, typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and proceeds via sequential nucleophilic substitution reactions. While a specific detailed synthesis for this compound from a non-halogenated precursor is not commonly described, a general pathway for creating various trisubstituted triazines is illustrated below. The synthesis of this compound can also be achieved from cyanogen bromide[7].

Potential Thermal Decomposition Products

Based on the elemental composition of this compound and safety data for related compounds, the hazardous decomposition products generated upon heating are expected to include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[8]. The presence of bromine suggests that hydrogen bromide (HBr) and other brominated organic compounds could also be formed, especially in the presence of hydrogen sources.

Conclusion

While specific quantitative data on the thermal stability of this compound is currently limited in the scientific literature, this guide provides a comprehensive framework for its evaluation. By utilizing the detailed experimental protocols for TGA and DSC, researchers can determine the precise decomposition temperature, thermal transitions, and overall stability of this compound. The comparative data from other triazine derivatives suggest that the triazine core offers good thermal stability. However, the high degree of bromination may influence its decomposition mechanism and the nature of the resulting byproducts. It is strongly recommended that any thermal analysis of this compound be conducted with appropriate safety precautions, including adequate ventilation and the use of personal protective equipment.

References

- 1. capotchem.cn [capotchem.cn]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2,4,6-Triazido-1,3,5-triazine | C3N12 | CID 21857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine | C21H6Br9N3O3 | CID 91820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

Spectroscopic Profile of 2,4,6-Tribromo-1,3,5-triazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,6-tribromo-1,3,5-triazine, a key building block in synthetic chemistry. Due to the highly symmetrical nature of this molecule, its spectroscopic signatures in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are predicted to be simplified[1]. This document compiles available data and provides general experimental protocols for the characterization of this and related compounds.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₃Br₃N₃ | [1] |

| Molecular Weight | 317.76 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | [1] |

| Solubility | Low solubility in water, soluble in organic solvents | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the D₃h symmetry of this compound, all three carbon atoms and all three nitrogen atoms are chemically equivalent. This equivalence results in a simplified NMR spectrum.

¹³C NMR: A single resonance is expected for the carbon atoms of the triazine ring. For a related compound, 1,3,5-tribromo-1,3,5-triazinane-2,4,6-trione, the carbonyl carbons resonate in the range of 160–170 ppm[2]. The chemical shift for the carbons in this compound is anticipated to be in a similar region.

¹H NMR: As there are no hydrogen atoms directly attached to the triazine ring, a proton NMR spectrum will not show any signals for the core structure.

Infrared (IR) Spectroscopy

The vibrational spectrum of this compound is characterized by absorptions corresponding to the triazine ring and the carbon-bromine bonds.

| Wavenumber (cm⁻¹) | Assignment |

| 1500 - 1600 | Triazine ring vibrations |

| 550 - 650 | C-Br stretching |

Note: The specific peak values are based on data for the related compound 1,3,5-tribromo-1,3,5-triazinane-2,4,6-trione[2].

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of three bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This will result in a cluster of peaks for the molecular ion and its fragments, with a distinctive intensity distribution.

Experimental Protocols

Detailed experimental procedures for acquiring spectroscopic data for triazine derivatives are outlined below. These are general protocols and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 90° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the solvent peak.

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or after dissolving it in a suitable solvent for techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or a softer ionization method like ESI or APCI.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern of the compound. The characteristic isotopic pattern of bromine should be carefully examined to confirm the presence of three bromine atoms.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

2,4,6-Tribromo-1,3,5-triazine: A Versatile Synthetic Intermediate for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Tribromo-1,3,5-triazine, a halogenated heterocyclic compound, has emerged as a highly versatile and reactive building block in synthetic organic chemistry. Its unique electronic properties and the presence of three activatable bromine atoms make it an exceptional scaffold for the construction of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a particular focus on its burgeoning role in drug development. Detailed experimental protocols for its synthesis and key transformations, alongside tabulated quantitative data, offer a practical resource for researchers. Furthermore, this guide illustrates key reaction pathways and its relevance in targeting cellular signaling cascades through detailed diagrams, underscoring its significance as a privileged structure in medicinal chemistry.

Introduction

The 1,3,5-triazine (or s-triazine) core is a prominent scaffold in medicinal chemistry, with several derivatives having received regulatory approval for therapeutic use.[1][2] The symmetrical substitution of this core with three bromine atoms in this compound (also known as cyanuric bromide) confers significant reactivity, making it an invaluable intermediate for the synthesis of mono-, di-, and tri-substituted triazine derivatives.[3] The bromine atoms serve as excellent leaving groups in nucleophilic aromatic substitution (SNA_r) reactions, allowing for the sequential and controlled introduction of a wide range of nucleophiles. This step-wise functionalization is a key feature that enables the generation of vast chemical diversity from a single, readily accessible starting material. This guide will delve into the synthetic utility of this reagent, providing practical insights for its application in contemporary research and drug discovery endeavors.

Physicochemical Properties

This compound is a white to light yellow crystalline solid with good thermal stability. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₃Br₃N₃ |

| Molecular Weight | 317.77 g/mol |

| Melting Point | 264-265 °C |

| Boiling Point | 425.9 °C at 760 mmHg |

| Density | 2.7 g/cm³ |

| Solubility | Low solubility in water, soluble in various organic solvents. |

Table 1: Physicochemical Properties of this compound.

Synthesis of this compound

The primary and most effective method for the synthesis of this compound is the catalyzed trimerization of cyanogen bromide (BrCN).[3]

General Reaction Scheme

References

Methodological & Application

Application Notes: Synthesis and Utility of Star-Shaped Molecules from a 2,4,6-Tribromo-1,3,5-triazine Core

Introduction

Star-shaped molecules, including dendrimers and star polymers, have garnered significant attention in materials science and medicine due to their unique three-dimensional architecture, high functionality, and tailored properties.[1][2] The 1,3,5-triazine ring is an excellent scaffold for constructing these molecules because of its C3 symmetry and the ability to undergo sequential, controlled reactions.[1] While 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) is a common precursor, its bromo-analog, 2,4,6-tribromo-1,3,5-triazine, serves as a highly reactive and versatile building block for creating novel star-shaped architectures.[3] The three bromine atoms are excellent leaving groups, allowing for precise, step-wise nucleophilic aromatic substitution to build mono-, di-, and tri-substituted derivatives.[3]

These triazine-based star molecules are being explored for a wide range of applications, including as drug delivery vehicles, components in organic light-emitting diodes (OLEDs), and as porous organic polymers for energy storage.[4][5][6][7] For drug development professionals, their amenability to functionalization allows for the attachment of targeting ligands and the encapsulation of hydrophobic drugs, potentially enhancing bioavailability and enabling controlled release.[5][8]

Synthesis Strategies

The primary method for synthesizing star-shaped molecules from this compound is sequential, temperature-controlled nucleophilic aromatic substitution (SNAr). The reactivity of the C-Br bonds decreases as more bromine atoms are substituted, allowing for controlled, step-wise reactions.[9][10]

-

First Substitution: Occurs at low temperatures (typically around 0 °C).

-

Second Substitution: Proceeds at room temperature.

-

Third Substitution: Requires elevated temperatures (heating).

This differential reactivity allows for the precise construction of both symmetric (homo-functional) and asymmetric (hetero-functional) star molecules. Other advanced methods, such as Suzuki-Miyaura cross-coupling reactions, can also be employed to form carbon-carbon bonds, linking the triazine core to various aryl groups.[3]

Experimental Protocols

Protocol 1: Synthesis of a Symmetric Star-Shaped Molecule via Nucleophilic Substitution

This protocol describes the synthesis of a G0 (Generation 0) star-shaped molecule by reacting this compound with three equivalents of an amine-containing arm, such as 4-(aminomethyl)phenol.

Materials:

-

This compound

-

4-(Aminomethyl)phenol

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, heating mantle, and standard glassware

Procedure:

-

Dissolution: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF (20 mL).

-

First Arm Addition (0 °C): Cool the solution to 0 °C using an ice bath. In a separate flask, dissolve 4-(aminomethyl)phenol (3.3 eq) and DIPEA (3.5 eq) in anhydrous DMF (10 mL).

-

Reaction Progression: Add the amine solution dropwise to the triazine solution over 30 minutes, maintaining the temperature at 0 °C. Stir for an additional 2 hours at this temperature.

-

Second & Third Substitution (Heating): Slowly warm the reaction mixture to room temperature and then heat to 80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water. A precipitate should form.

-

Extraction: If a precipitate does not form or is oily, extract the aqueous mixture with DCM (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated NaHCO₃ solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final star-shaped molecule.

-

Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data and Applications

Triazine-based star molecules have shown significant promise in biomedical and materials science applications.

Application in Drug Delivery

The well-defined structure of triazine-cored dendrimers and polymers makes them ideal candidates for drug delivery systems.[5][11] The hydrophobic core can encapsulate poorly soluble drugs, while the hydrophilic periphery enhances aqueous solubility and biocompatibility.[8] Studies have demonstrated high drug loading efficiencies and sustained release profiles for anticancer drugs, indicating their potential to improve therapeutic outcomes.[4] For example, s-triazine polyamides have been formulated into nanoparticles for the delivery of celecoxib, an anti-inflammatory and anti-cancer agent.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on triazine-based star-shaped molecules.

Table 1: Synthesis Yields of Star-Shaped Molecules with a 1,3,5-Triazine Core

| Core Precursor | Arm/Substituent | Synthetic Method | Yield (%) | Reference |

| 2,4,6-Tris(4-formylphenoxy)-1,3,5-triazine | Phenylthiazolyl hydrazone | Condensation | 79% | [12] |

| 2,4,6-Tris(4-formylphenoxy)-1,3,5-triazine | Chlorophenylthiazolyl hydrazone | Condensation | 81% | [12] |

| 2,4,6-Tris(4-acetylphenoxy)-1,3,5-triazine | p-Substituted benzoic hydrazides | Condensation | Excellent | [13] |

| 2,4,6-Trichloro-1,3,5-triazine | Diethanolamine (G3 Dendrimer) | Divergent Synthesis | 63% | [8] |

| 2,4,6-Trichloro-1,3,5-triazine | Thiophene/Bithiophene | Stille Coupling | 60-80% | [14] |

Table 2: Drug Loading and Release Characteristics of Triazine-Based Nanoparticles

| Polymer System | Drug | Entrapment Efficiency (%) | Drug Loading (%) | Cumulative Release (48h, %) | Reference |

| s-Triazine Polyamide (NP 26) | Celecoxib | High (not specified) | - | 46.90 | [4] |

| s-Triazine Polyamide (NP 43) | Celecoxib | 62.3 - 99.8 | 1.58 - 4.19 | 64.20 | [4] |

| s-Triazine Polyamide (NP 44) | Celecoxib | 62.3 - 99.8 | 1.58 - 4.19 | 57.81 | [4] |

| s-Triazine Polyamide (NP 45) | Celecoxib | 62.3 - 99.8 | 1.58 - 4.19 | 53.95 | [4] |

| Triazine Dendrimer (G3) | Paclitaxel | - | - | Controlled Release | [8] |

Visualizations

Synthesis Workflow Diagram

Caption: Workflow for temperature-controlled sequential synthesis of star-shaped molecules.

Conceptual Model for Drug Delivery

Caption: Conceptual model of a triazine-based nanocarrier for targeted drug delivery.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Conformational Characteristics of Thermosensitive Star-Shaped Six-Arm Polypeptoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 14921-00-7 | Benchchem [benchchem.com]

- 4. Design and synthesis of new s-triazine polymers and their application as nanoparticulate drug delivery systems - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Rational design of multifunctional star-shaped molecules with a 1,3,5-triazine core and different arms for application in organic light-emitting diodes and organic solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and characterization of triazine based dendrimers for delivery of antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]

- 11. crimsonpublishers.com [crimsonpublishers.com]

- 12. Synthesis of novel star-shaped molecules based on a 1,3,5-triazine core linked to different heterocyclic systems as novel hybrid molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of novel tri-arm star shaped 1,3,5-triazine hydrazones from 2,4,6-tris(4-acetylphenoxy)-1,3,5-triazine core : WestminsterResearch [westminsterresearch.westminster.ac.uk]

- 14. An overview on synthetic strategies for the construction of star-shaped molecules - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02749A [pubs.rsc.org]

Application Notes and Protocols for the Use of 2,4,6-Tribromo-1,3,5-triazine in Dendrimer Synthesis

For Researchers, Scientists, and Drug Development Professionals

The following document provides detailed application notes and hypothetical protocols for the utilization of 2,4,6-tribromo-1,3,5-triazine as a core molecule in the synthesis of dendrimers. While the vast majority of existing literature focuses on the analogous and more common 2,4,6-trichloro-1,3,5-triazine (TCT, cyanuric chloride)[1], the tribromo- a offers a chemically viable alternative with potentially distinct reactivity and properties. The bromine atoms on the triazine ring are excellent leaving groups, making the molecule highly reactive towards nucleophilic aromatic substitution, a key reaction in the construction of dendrimers[2].

These protocols are based on established methodologies for triazine-based dendrimers and are intended to serve as a foundational guide for researchers exploring the use of this compound in their synthetic endeavors.

Application Notes

Introduction to this compound in Dendrimer Synthesis